molecular formula C17H12ClN2NaO4 B1684244 Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1) CAS No. 157434-99-6

Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)

Cat. No.: B1684244
CAS No.: 157434-99-6
M. Wt: 366.7 g/mol
InChI Key: OJENKXNXJPNEPU-UHFFFAOYSA-M
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Description

XK-469, also known as NSC 697887, is a synthetic quinoxaline phenoxypropionic acid derivative. It exhibits remarkable solid tumor selectivity and activity against multidrug-resistant cancer cells. One of its unique features is its selective inhibition of topoisomerase IIβ .

Preparation Methods

Synthetic Routes:: The specific synthetic routes for XK-469 are not widely documented in the public domain. it is synthesized through chemical reactions involving quinoxaline and phenoxypropionic acid moieties.

Chemical Reactions Analysis

Reactivity:: XK-469 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity.

Common Reagents and Conditions::

    Oxidation: XK-469 may be oxidized using reagents like peroxides or metal catalysts.

    Reduction: Reduction reactions can be achieved using hydrides (e.g., lithium aluminum hydride).

    Substitution: XK-469 can undergo nucleophilic substitution reactions with appropriate reagents.

Major Products:: The specific products resulting from these reactions depend on reaction conditions and the substituents present. Detailed information on major products is proprietary.

Scientific Research Applications

XK-469 has found applications in various scientific fields:

    Chemistry: It serves as a valuable tool for studying DNA topoisomerases.

    Biology: Researchers explore its effects on cell growth and apoptosis.

    Medicine: XK-469’s potential as an anticancer agent is actively investigated.

    Industry: Although not widely used industrially, its unique properties make it an intriguing compound for further exploration.

Mechanism of Action

XK-469 selectively inhibits topoisomerase IIβ, an enzyme involved in DNA replication and repair. By disrupting DNA topology, it interferes with cancer cell proliferation and survival. The exact molecular targets and pathways remain an area of ongoing research.

Comparison with Similar Compounds

While XK-469 stands out for its solid tumor selectivity and multidrug-resistant cell activity, other related compounds include:

    Assure: A herbicide with structural similarities to XK-469.

    Other Topoisomerase II Inhibitors: Etoposide, doxorubicin, and mitoxantrone.

Properties

CAS No.

157434-99-6

Molecular Formula

C17H12ClN2NaO4

Molecular Weight

366.7 g/mol

IUPAC Name

sodium;2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C17H13ClN2O4.Na/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16;/h2-10H,1H3,(H,21,22);/q;+1/p-1

InChI Key

OJENKXNXJPNEPU-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+]

Isomeric SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+]

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

sodium-(2-(4-(7-chloro-2-quinoxalinyloxy)phenoxy)propionate)
XK 469
XK469

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
Reactant of Route 2
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Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
Reactant of Route 3
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Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
Reactant of Route 4
Reactant of Route 4
Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
Reactant of Route 5
Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
Reactant of Route 6
Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)

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